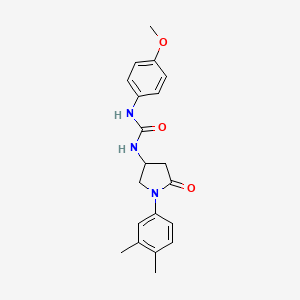

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea

Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinone ring, a dimethylphenyl group, and a methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name |

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-13-4-7-17(10-14(13)2)23-12-16(11-19(23)24)22-20(25)21-15-5-8-18(26-3)9-6-15/h4-10,16H,11-12H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMZSJBPLNVDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. The process may include:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the pyrrolidinone ring.

Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)urea: Lacks the pyrrolidinone ring, making it less complex.

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the methoxyphenyl group, altering its chemical properties.

Uniqueness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is unique due to its combination of a pyrrolidinone ring, dimethylphenyl group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is classified as a urea derivative featuring a pyrrolidinone ring and a methoxy-substituted phenyl group. Its structural formula is:

This unique structure contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects. The compound has been noted for its potential roles in:

- Anticancer Activity : It may inhibit tumor growth by targeting pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies suggest it could exhibit activity against certain bacterial strains.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound show promising anticancer effects. For instance, a related compound was tested against several non-small cell lung cancer (NSCLC) cell lines, showing significant inhibition rates at concentrations as low as 10 µM .

Table 1: Inhibition Rates of Related Compounds on NSCLC Cell Lines

| Compound | Cell Line | Inhibition Rate (%) at 10 µM |

|---|---|---|

| Q10 | A549 (WT EGFR) | >50% |

| Q10 | PC-9 (EGFR del) | >50% |

| Q10 | H520 (FGFR amp.) | >50% |

| Q10 | H1581 (FGFR amp.) | >50% |

| Q10 | H226 | >50% |

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. In vitro tests indicated that it possesses significant inhibitory effects against Gram-positive bacteria such as Streptococcus mutans. The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations around 100 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus mutans | 100 |

| Staphylococcus aureus | No activity |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple cancer cell lines, the compound demonstrated a dose-dependent response in inhibiting cell viability. The study highlighted its potential as a dual inhibitor targeting both EGFR and FGFR pathways, which are crucial in the development of drug resistance in cancer therapy .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that while it was effective against certain Gram-positive bacteria, it lacked activity against Gram-negative strains. This specificity suggests potential applications in treating infections caused by resistant Gram-positive organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.